Home > Products > Screening Compounds P15300 > KRAS G12D inhibitor 14
KRAS G12D inhibitor 14 -

KRAS G12D inhibitor 14

Catalog Number: EVT-10988639
CAS Number:
Molecular Formula: C20H19F3N4OS
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 14, also known as ERAS-5024, is a selective small-molecule inhibitor targeting the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation occurs in approximately 45% of pancreatic cancer cases and is associated with poor prognosis and limited treatment options. The development of inhibitors like ERAS-5024 represents a significant advancement in targeted cancer therapies aimed at this oncogenic mutation.

Source

The compound was developed through a structure-based drug design approach, which involved synthesizing a series of quinazoline-based compounds. The lead compound, ERAS-5024, demonstrated high potency and selectivity against the KRAS G12D variant in various preclinical models .

Classification

ERAS-5024 falls under the category of small-molecule inhibitors and specifically targets the KRAS G12D mutation. It is classified as a selective inhibitor due to its ability to preferentially bind to the mutant form of KRAS over the wild-type variant.

Synthesis Analysis

Methods

The synthesis of ERAS-5024 involved several key steps, including the identification of lead compounds through high-throughput screening and medicinal chemistry optimization. The initial hit was identified from quinazoline scaffolds that exhibited promising activity against KRAS G12D.

Technical Details

The synthesis process included:

  1. Quinazoline Scaffold Modification: The initial compound underwent modifications to enhance its binding affinity and selectivity for KRAS G12D.
  2. Substituent Optimization: Key substituents at positions C6 and C8 were optimized to improve interactions with the target protein.
  3. Final Compound Formation: The final structure was confirmed through crystallography, which provided insights into its binding interactions with KRAS G12D .
Molecular Structure Analysis

Structure

ERAS-5024 features a quinazoline core structure with specific substituents that enhance its interaction with the KRAS G12D protein. The crystal structure revealed that it forms critical hydrogen bonds and salt bridges with residues in the switch II pocket of KRAS G12D.

Data

The binding affinity of ERAS-5024 was characterized by an IC50 value of approximately 2.1 nM for phosphorylated extracellular signal-regulated kinase 1/2 (pERK), indicating its potent inhibitory effect .

Chemical Reactions Analysis

Reactions

The synthesis of ERAS-5024 involved several chemical reactions, including:

  • Nucleophilic Substitution: Key steps involved nucleophilic substitutions that introduced functional groups essential for binding.
  • Formation of Hydrogen Bonds: The compound's interactions with KRAS G12D are mediated by hydrogen bonds formed between its functional groups and specific amino acid residues in the protein.

Technical Details

The structural modifications were guided by structure-activity relationship studies, which helped identify how changes in substituents affected binding affinity and selectivity .

Mechanism of Action

Process

ERAS-5024 exerts its antitumor effects by inhibiting the active form of KRAS G12D, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. It binds selectively to the switch II pocket of the mutant protein, stabilizing it in an inactive conformation.

Data

Binding studies demonstrated that ERAS-5024 effectively reduced levels of active KRAS and downstream signaling proteins in preclinical models, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12D mutation .

Physical and Chemical Properties Analysis

Physical Properties

ERAS-5024 is characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions with a favorable half-life for therapeutic use.
  • Binding Affinity: High selectivity for KRAS G12D over wild-type KRAS, as indicated by extensive structure-activity relationship studies .
Applications

Scientific Uses

ERAS-5024 is primarily utilized in cancer research as a tool compound to study the effects of inhibiting KRAS G12D on tumor growth and signaling pathways. Its potential applications include:

  • Preclinical Studies: Evaluating efficacy in various cancer models, particularly pancreatic cancer.
  • Therapeutic Development: Serving as a lead compound for further development into clinical trials aimed at treating patients with KRAS G12D-driven tumors.
Introduction to KRAS G12D as a Therapeutic Target

Prevalence and Clinical Significance of KRAS G12D Mutations in Solid Tumors

Kirsten rat sarcoma viral oncogene homologue (KRAS) G12D mutations represent one of the most frequent oncogenic drivers across multiple solid tumors. This specific mutation substitutes glycine with aspartic acid at codon 12, resulting in constitutive activation of downstream signaling pathways that promote uncontrolled cellular proliferation and survival. The prevalence of KRAS G12D exhibits significant tissue-specific variation: It occurs in approximately 40% of pancreatic ductal adenocarcinomas, 30–36% of colorectal cancers, and 4% of non-small cell lung adenocarcinomas [1] [2] [4]. This mutation is associated with aggressive disease phenotypes, including accelerated tumor progression, metastatic potential, and resistance to conventional therapies. In pancreatic ductal adenocarcinoma, KRAS G12D mutations are linked to advanced disease stages and poorer survival outcomes, while in colorectal cancer, these mutations correlate with reduced response rates to epidermal growth factor receptor inhibitors [1] [5].

Table 1: Prevalence of KRAS G12D Mutations in Major Solid Tumors

Tumor TypePrevalence of KRAS G12D (%)Clinical Association
Pancreatic Ductal Adenocarcinoma40Advanced stage, poor prognosis, early metastasis
Colorectal Cancer30–36Resistance to anti-EGFR therapies, lower overall survival
Non-Small Cell Lung Adenocarcinoma4Lower tumor mutational burden, reduced PD-L1 expression, chemotherapy resistance

Molecular Challenges in Targeting KRAS G12D: Comparison to G12C and Other Variants

Targeting Kirsten rat sarcoma viral oncogene homologue G12D presents distinct molecular challenges compared to other KRAS mutants like G12C. The KRAS G12C variant contains a cysteine residue amenable to covalent inhibition by compounds that bind the switch-II pocket in the inactive (GDP-bound) state. In contrast, the aspartic acid residue in KRAS G12D lacks nucleophilic properties, precluding covalent inhibitor design and necessitating non-covalent targeting strategies [1] [5] [9]. Additionally, the KRAS G12D protein exhibits a lower affinity for GDP/GTP exchange factors and reduced intrinsic GTPase activity compared to G12C, resulting in a higher proportion of activated GTP-bound (RAS(ON)) conformations. This structural difference complicates the development of inhibitors that effectively compete with GTP binding [4] [9].

Recent advances have yielded two primary pharmacological approaches:

  • Switch-II Pocket Binders: Compounds like MRTX1133 exploit a deepened pocket beneath the switch-II loop, achieving selective inhibition through high-affinity non-covalent interactions [1].
  • Tricomplex Inhibitors: Agents such as zoldonrasib (RMC-9805) and HRS-4642 form ternary complexes with cyclophilin A and the activated Kirsten rat sarcoma viral oncogene homologue G12D protein, effectively sequestering the RAS(ON) conformation [4] [9]. HRS-4642 demonstrates 21-fold greater selectivity for Kirsten rat sarcoma viral oncogene homologue G12D over Kirsten rat sarcoma viral oncogene homologue G12C and 17-fold selectivity over wild-type Kirsten rat sarcoma viral oncogene homologue, attributed to its optimized interactions with aspartic acid-specific residues [1] [5].

Unmet Therapeutic Needs in KRAS G12D-Driven Cancers

Despite emerging inhibitors, significant therapeutic challenges persist in Kirsten rat sarcoma viral oncogene homologue G12D-driven malignancies. Pancreatic ductal adenocarcinoma remains particularly recalcitrant, with 5-year survival rates below 10% and limited efficacy of existing KRAS G12D inhibitors due to rapid adaptive resistance [1] [10]. Resistance mechanisms involve both genetic alterations (e.g., PIK3CA co-mutations, MYC amplification) and non-genetic adaptations, including epithelial-mesenchymal transition and activation of alternative signaling pathways such as PI3K-AKT-mTOR [5] [9]. The tumor microenvironment further complicates treatment response, with Kirsten rat sarcoma viral oncogene homologue G12D mutations promoting immunosuppressive niches characterized by T-cell exclusion and myeloid cell infiltration [1] [6].

Table 2: Emerging Therapeutic Strategies for KRAS G12D-Driven Cancers

Therapeutic ApproachRepresentative AgentsMechanistic RationaleCurrent Development Status
Direct KRAS G12D InhibitionHRS-4642, Zoldonrasib, GFH375Non-covalent binding to active/inactive states; tricomplex formation with RAS(ON)Phase I/II clinical trials
Proteasome Inhibitor CombinationsHRS-4642 + CarfilzomibSynergistic downregulation of Notch4 pathway; enhanced immune cell infiltrationPreclinical/early clinical studies
Mutation-Specific VaccinesELI-002 7P, mRNA-5671/V941Induction of T-cell responses against KRAS G12D neoantigensPhase I/II clinical trials
Engineered ExosomesBMDA-ExoKRASG12DsiRNATargeted delivery of KRAS G12D siRNA to tumor cells; microenvironment reprogrammingPhase I clinical trial

Novel approaches under investigation aim to address these limitations. Combination therapies targeting complementary pathways—such as HRS-4642 with the proteasome inhibitor carfilzomib—demonstrate synergistic activity by downregulating Notch4 signaling and enhancing interferon-alpha responses [1] [5]. Mutation-specific immunotherapies represent another frontier, with T-cell receptor therapies (e.g., NT-112) and lipid-conjugated amphigenic vaccines (ELI-002 7P) showing induction of Kirsten rat sarcoma viral oncogene homologue G12D-specific immune responses in early trials [3] [6]. Additionally, engineered exosome-based siRNA delivery systems have achieved targeted Kirsten rat sarcoma viral oncogene homologue G12D silencing and tumor microenvironment reprogramming in pancreatic cancer models, with ongoing clinical evaluation [10]. Despite these advances, the durability of responses remains limited, underscoring the imperative for continued mechanistic research and innovative therapeutic designs.

Properties

Product Name

KRAS G12D inhibitor 14

IUPAC Name

4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3

InChI Key

DYYANULKLUNJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.